Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester, often referred to in scientific literature by its systematic name, is an organic compound classified as an ester. This compound consists of acetic acid linked to a 3-aminophenoxy group and a tert-butyl group. Its significance lies in its potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through various chemical reactions involving acetic acid and specific amine derivatives. The primary sources of information regarding its synthesis and properties include organic chemistry textbooks, peer-reviewed journals, and research articles focusing on esterification reactions and organic synthesis methodologies.
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester falls under the category of carboxylic acid esters. It is characterized by the presence of an ester functional group (-COOR), where R represents the alkyl or aryl group derived from the alcohol component—in this case, the tert-butyl group.
The synthesis of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be achieved through Esterification, a reaction between an alcohol and a carboxylic acid. The general reaction can be represented as follows:
In this case:
The reaction typically requires:
Key data points include:
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can undergo several chemical reactions typical for esters:
The hydrolysis reaction can be represented as:
This reaction is significant in biological systems where esters are commonly hydrolyzed by enzymes.
The mechanism of action for acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester involves several steps:
Kinetic studies have shown that temperature and catalyst concentration significantly affect the rate of esterification and hydrolysis reactions.
Relevant data includes melting point and boiling point ranges that are typical for similar esters but are not specifically documented for this compound.
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is utilized in various scientific applications:
The synthesis of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester (tert-butyl 2-(3-aminophenoxy)acetate) necessitates strategic protection of the aniline moiety to prevent undesirable side reactions. The primary route involves direct esterification between 3-aminophenol and tert-butyl acetate or tert-butyl haloacetate. However, the nucleophilic amino group competes with the phenolic oxygen, leading to amide or N-alkylated byproducts without protection. Boc (tert-butoxycarbonyl) protection is employed prior to esterification, as the Boc group is stable under ester-forming conditions and removable under mild acidic conditions post-esterification .
Alternative approaches include:
Table 1: Esterification Methods for Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl Ester
Protection Strategy | Reagents/Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
Boc-protected amine | DCC/DMAP, CH₂Cl₂, 25°C, 6h | 85 | <5% |
Unprotected amine | H₂SO₄, tert-BuOH, 70°C, 10h | 32 | 40% (N-acylation) |
Unprotected amine | DCC, CH₂Cl₂, 25°C, 12h | 35 | 25% (bis-acylated) |
Steglich esterification stands as the most efficient catalytic method for constructing the ester bond in this molecule, particularly when functional group compatibility is critical. This carbodiimide-based approach utilizes DCC or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. The reaction proceeds via an O-acylurea intermediate generated from the carboxylic acid (e.g., (3-aminophenoxy)acetic acid) and DCC, which DMAP then converts to an acylpyridinium species. Nucleophilic attack by tert-butanol forms the ester bond at ambient temperature in 6–8 hours with yields exceeding 80% [4] [7].
Key advantages include:
Industrial adaptations replace DCC with water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), simplifying purification. DMAP loading can be reduced to 0.1–1.0 mol% without yield compromise [4].
Two dominant pathways exist for assembling this molecule: nucleophilic aromatic substitution (SNAr) and condensation esterification.
Nucleophilic Substitution Pathway:Involves reacting 3-fluoronitrobenzene with tert-butyl glycolate under basic conditions (K₂CO₃, DMF, 80°C), followed by nitro group reduction (H₂/Pd-C). This route leverages the activating effect of the nitro group for SNAr, achieving 75% yield for the ether formation step. However, it requires high temperatures (80–100°C) and poses scalability challenges due to over-reduction risks during nitro reduction .
Condensation Pathway (Steglich):As outlined in Section 1.2, this method condenses pre-formed (3-aminophenoxy)acetic acid with tert-butanol. It avoids high temperatures and harsh reductants, but necessitates amino protection and acid precursor synthesis.
Table 2: Comparison of Synthetic Pathways
Parameter | SNAr Pathway | Steglich Condensation |
---|---|---|
Key Step | Etherification (SNAr) | Ester bond formation |
Conditions | K₂CO₃, DMF, 80°C, 8h | DCC/DMAP, CH₂Cl₂, 25°C, 6h |
Overall Yield | 62% (3 steps) | 78% (2 steps with Boc protection) |
Byproducts | Nitro reduction byproducts | Urea derivatives (DCC-based) |
Functional Tolerance | Limited (base-sensitive groups) | High (neutral pH) |
The Steglich route is preferred for lab-scale synthesis of sensitive derivatives, while SNAr may suit bulk production if nitro intermediates are stable [7].
Scalable production of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester relies heavily on dipolar aprotic solvents like DMF, DMSO, and NMP (N-methylpyrrolidone). These solvents enhance reaction kinetics by:
Critical scalability parameters include:
Table 3: Industrial Solvent Performance for Large-Scale Synthesis
Solvent | Reaction Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Recovery Rate (%) |
---|---|---|---|---|---|
DMF | SNAr etherification | 80 | 3.5 | 88 | 92 |
DMSO | Steglich esterification | 25 | 6.0 | 84 | 95 |
NMP | SNAr etherification | 100 | 2.0 | 82 | 90 |
Process intensification studies show that DMSO enables 25% higher substrate loading than DMF due to superior solvation of urea byproducts. Nevertheless, NMP offers the best environmental profile (lower aquatic toxicity) for bulk manufacturing [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4